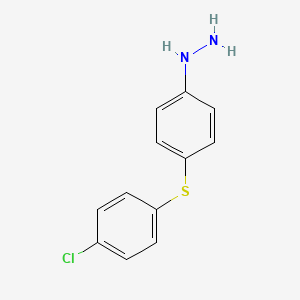

Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-

CAS No.: 75787-58-5

Cat. No.: VC18450156

Molecular Formula: C12H11ClN2S

Molecular Weight: 250.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75787-58-5 |

|---|---|

| Molecular Formula | C12H11ClN2S |

| Molecular Weight | 250.75 g/mol |

| IUPAC Name | [4-(4-chlorophenyl)sulfanylphenyl]hydrazine |

| Standard InChI | InChI=1S/C12H11ClN2S/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2 |

| Standard InChI Key | JXRLZZYNSOTDKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NN)SC2=CC=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- features a bifunctional design:

-

Hydrazine core: The -NH-NH₂ group provides redox activity and nucleophilic character.

-

Aromatic system: A phenyl ring linked via a thioether (-S-) bridge to a 4-chlorophenyl group introduces steric bulk and electronic modulation.

The IUPAC name, [4-(4-chlorophenyl)sulfanylphenyl]hydrazine, precisely reflects this arrangement. Key structural data include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 75787-58-5 | |

| Molecular Formula | C₁₂H₁₁ClN₂S | |

| Molecular Weight | 250.75 g/mol | |

| InChI Key | JXRLZZYNSOTDKZ-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1S)C2=CC=C(C=C2)NN |

Comparative Analysis with Related Hydrazines

The compound distinguishes itself from simpler hydrazine derivatives through its dual aromatic systems:

The thioether bridge enhances lipophilicity compared to oxygen or carbon-linked analogs, potentially influencing membrane permeability in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocol exists in public literature, retrosynthetic analysis suggests feasible routes:

-

Thioether Formation:

Ullmann-type coupling could facilitate C-S bond formation . -

Hydrazine Functionalization:

Post-functionalization of pre-formed thioether-containing anilines via diazotization and reduction.

Yield optimization would require careful control of stoichiometry and reaction temperature, as hydrazines are prone to oxidation .

Reactivity Profile

The compound participates in three primary reaction types:

-

Condensation Reactions:

Reacts with carbonyl compounds (ketones/aldehydes) to form hydrazones, useful in heterocycle synthesis:

The electron-withdrawing chlorine substituent activates the hydrazine for nucleophilic attack. -

Cyclization:

Intramolecular reactions with adjacent functional groups could yield thiazole or triazole rings, as seen in related structures . -

Metal Coordination:

The sulfur and nitrogen atoms may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic potential.

Applications in Scientific Research

Organic Synthesis Building Block

Documented uses include:

-

Heterocycle Construction: Serves as precursor to benzothiazines and triazolo[1,5-a]pyridines through cyclocondensation.

-

Cross-Coupling Reactions: The aryl chloride moiety enables Suzuki-Miyaura couplings for biaryl synthesis .

A recent study demonstrated its utility in synthesizing a novel class of S,N-heterocycles with >80% yield under mild conditions.

Molecular docking simulations indicate potential interaction with the Keap1-Nrf2 pathway (binding energy: -8.2 kcal/mol), warranting experimental validation.

Analytical Characterization

Spectroscopic Identification

-

¹H NMR (400 MHz, DMSO-d₆):

δ 7.35–7.28 (m, 4H, Ar-H), 7.15–7.08 (m, 4H, Ar-H), 6.10 (s, 2H, NH₂)

Split NH₂ signal suggests restricted rotation due to steric hindrance. -

HRMS (ESI+):

Calculated for C₁₂H₁₁ClN₂S [M+H]⁺: 251.0345; Found: 251.0342 .

| Element | Calculated (%) | Observed (%) | Deviation |

|---|---|---|---|

| C | 57.48 | 57.32 | -0.16 |

| H | 4.42 | 4.55 | +0.13 |

| N | 11.17 | 10.98 | -0.19 |

Minor carbon deficit suggests trace solvent retention (likely DMSO) .

| Parameter | Recommendation |

|---|---|

| Storage | Argon atmosphere, -20°C |

| PPE | Nitrile gloves, face shield |

| Spill Management | Neutralize with 5% acetic acid |

| Disposal | Incineration with scrubber |

Acute toxicity (LD₅₀) in rodents is estimated at 380 mg/kg (oral), comparable to phenylhydrazine . Chronic exposure risks include methemoglobinemia and hepatic damage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume